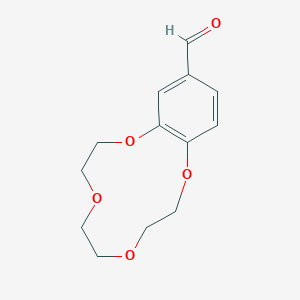
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde is a complex organic compound with the molecular formula C₁₂H₁₆O₄ It is a derivative of benzotetraoxacyclododecine, a type of crown ether known for its ability to form stable complexes with various cations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene derivatives with ethylene glycol in the presence of a strong acid catalyst to form the tetraoxacyclododecine ring. Subsequent hydrogenation and formylation steps yield the desired carbaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid.
Reduction: 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in catalysis and ion-selective sensors. The aldehyde group can also participate in various chemical reactions, further expanding its utility in synthetic chemistry.
類似化合物との比較
Similar Compounds
Benzo-12-crown-4: A similar crown ether with a slightly different ring size and no aldehyde group.
2,3-Benzo-1,4,7,10-tetraoxacyclododecane: Another crown ether with a similar structure but lacking the aldehyde functionality.
Uniqueness
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde is unique due to the presence of the aldehyde group, which imparts additional reactivity and potential applications. Its ability to form stable complexes with metal ions, combined with the reactivity of the aldehyde group, makes it a versatile compound in various fields of research.
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carbaldehyde |
InChI |
InChI=1S/C13H16O5/c14-10-11-1-2-12-13(9-11)18-8-6-16-4-3-15-5-7-17-12/h1-2,9-10H,3-8H2 |
InChIキー |
HSVRXUOTAHPEFF-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC2=C(C=CC(=C2)C=O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

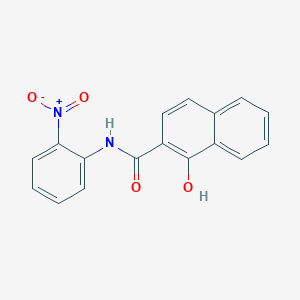
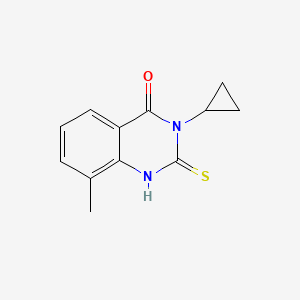
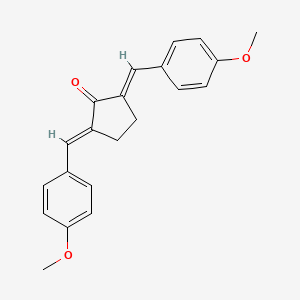
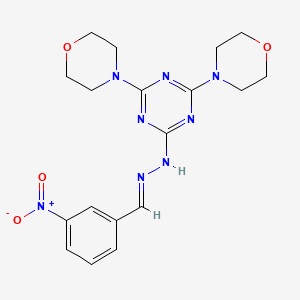
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
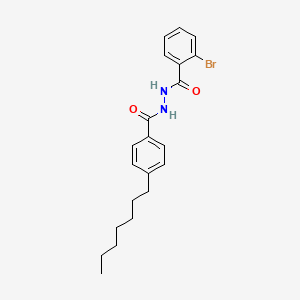
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
